molecular formula C12H27O4P B12581986 Phosphoric acid, dipentyl ethyl ester CAS No. 646450-32-0

Phosphoric acid, dipentyl ethyl ester

Cat. No.: B12581986
CAS No.: 646450-32-0
M. Wt: 266.31 g/mol
InChI Key: KRKNUAGEKOBLSU-UHFFFAOYSA-N
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Description

Phosphoric acid, dipentyl ethyl ester is an organic compound that belongs to the class of phosphoric acid esters. These esters are formed by the reaction of phosphoric acid with alcohols. Phosphoric acid esters are significant in various biochemical processes and industrial applications due to their unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

Phosphoric acid, dipentyl ethyl ester can be synthesized through the esterification of phosphoric acid with dipentyl alcohol and ethyl alcohol. The reaction typically involves the use of a catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure the complete conversion of the reactants to the desired ester.

Industrial Production Methods

In an industrial setting, the production of phosphoric acid esters often involves continuous processes where phosphoric acid and alcohols are fed into a reactor. The reaction mixture is heated, and the ester is continuously removed to drive the reaction to completion. The use of catalysts and optimized reaction conditions ensures high yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Phosphoric acid, dipentyl ethyl ester undergoes various chemical reactions, including:

    Hydrolysis: The ester can be hydrolyzed back to phosphoric acid and the corresponding alcohols in the presence of water and an acid or base catalyst.

    Oxidation: The ester can undergo oxidation reactions, especially in the presence of strong oxidizing agents.

    Substitution: The ester group can be substituted by other nucleophiles, leading to the formation of different phosphoric acid derivatives.

Common Reagents and Conditions

    Hydrolysis: Acidic or basic conditions with water.

    Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Substitution: Nucleophiles such as amines or alcohols under mild conditions.

Major Products Formed

    Hydrolysis: Phosphoric acid and dipentyl alcohol.

    Oxidation: Oxidized phosphoric acid derivatives.

    Substitution: Various substituted phosphoric acid esters.

Scientific Research Applications

Phosphoric acid, dipentyl ethyl ester has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.

    Biology: Studied for its role in biochemical processes and as a potential bioactive compound.

    Medicine: Investigated for its potential therapeutic properties and as a component in drug formulations.

    Industry: Used in the production of plasticizers, flame retardants, and other industrial chemicals.

Mechanism of Action

The mechanism of action of phosphoric acid, dipentyl ethyl ester involves its interaction with various molecular targets. In biochemical processes, it can act as a phosphorylating agent, transferring phosphate groups to other molecules. This can affect various metabolic pathways and enzyme activities. The ester can also interact with cell membranes and proteins, influencing their structure and function.

Comparison with Similar Compounds

Phosphoric acid, dipentyl ethyl ester can be compared with other phosphoric acid esters such as:

  • Phosphoric acid, dimethyl ester
  • Phosphoric acid, diethyl ester
  • Phosphoric acid, dipropyl ester

Uniqueness

This compound is unique due to its specific alkyl chain length, which can influence its solubility, reactivity, and interaction with biological molecules. The presence of both dipentyl and ethyl groups provides a distinct chemical profile compared to other phosphoric acid esters.

Properties

CAS No.

646450-32-0

Molecular Formula

C12H27O4P

Molecular Weight

266.31 g/mol

IUPAC Name

ethyl dipentyl phosphate

InChI

InChI=1S/C12H27O4P/c1-4-7-9-11-15-17(13,14-6-3)16-12-10-8-5-2/h4-12H2,1-3H3

InChI Key

KRKNUAGEKOBLSU-UHFFFAOYSA-N

Canonical SMILES

CCCCCOP(=O)(OCC)OCCCCC

Origin of Product

United States

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